WHZ-04
説明
WHZ-04 is a benzamide-class asparagine ethylenediamine (AsnEDA) compound developed as a Plasmodium falciparum-selective proteasome inhibitor. It targets the β5 subunit of the Pf20S proteasome (IC50 = 20.8 nM) while exhibiting marked selectivity over human constitutive (β5c, 68-fold) and immunoproteasome (β5i, 4.8-fold) subunits . This compound demonstrates potent anti-malarial activity against the Pf 3D7 strain (EC50 = 4.7 nM) with minimal cytotoxicity in human HepG2 and Karpas 1106P cells (IC50 >11.1 μM) . Pharmacokinetic studies reveal improved microsomal stability in rodents compared to fluorinated analogs, attributed to its unsubstituted benzamide P1 group .
特性
分子式 |
C24H32N4O5S |
|---|---|
分子量 |
488.603 |
IUPAC名 |
(S)-N1-(2-Benzamidoethyl)-N4-(tert-butyl)-2-((4-methylphenyl)sulfonamido)succinamide |
InChI |
InChI=1S/C24H32N4O5S/c1-17-10-12-19(13-11-17)34(32,33)28-20(16-21(29)27-24(2,3)4)23(31)26-15-14-25-22(30)18-8-6-5-7-9-18/h5-13,20,28H,14-16H2,1-4H3,(H,25,30)(H,26,31)(H,27,29)/t20-/m0/s1 |
InChIキー |
SCUFZIUNKCLTOL-FQEVSTJZSA-N |
SMILES |
O=C(NCCNC(C1=CC=CC=C1)=O)[C@@H](NS(=O)(C2=CC=C(C)C=C2)=O)CC(NC(C)(C)C)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
WHZ-04; WHZ 04; WHZ04 |
製品の起源 |
United States |
類似化合物との比較
Structural Analogs
A structure-activity relationship (SAR) study of 24 AsnEDAs highlights key differences between WHZ-04 and its derivatives (Table 1):
| Compound | P1 Modification | IC50 (Pf20Sβ5, nM) | Selectivity (β5c/β5i) | Microsomal Stability (Rat/Mouse) |
|---|---|---|---|---|
| This compound | Benzamide | 20.8 | 68/4.8 | High |
| WHZ-05 | 2-Fluorobenzamide | 22.3 | 65/4.5 | Low (141 μL/min/mg) |
| WHZ-07 | 4-Fluorobenzamide | 124.8 | 22/1.6 | Moderate |
| WHZ-13 | 3-Ethynylbenzamide | 4.7 | 90/20 | High |
| WHZ-08 | 2-Chlorobenzamide | 211 | 10/1.2 | Not reported |
| WHZ-10 | 2-Hydroxybenzamide | 6.1 | 195/21 | Not reported |
Key Findings :
- WHZ-13 outperforms this compound in potency (4.7 nM vs. 20.8 nM) and selectivity (90-fold vs. β5c), attributed to the 3-ethynyl group optimizing S1 pocket interactions .
- WHZ-10 (2-hydroxybenzamide) achieves superior Pf20Sβ5 inhibition (6.1 nM) but lacks pharmacokinetic data for clinical translation .
- WHZ-07 (4-fluorobenzamide) exhibits reduced potency due to steric hindrance and poor binding alignment .
Anti-Malarial Activity and Resistance Profiles
This compound demonstrates synergistic effects with β2-selective inhibitor WLW-VS (FIC <0.5) against Pf Dd2 parasites, contrasting with additive effects observed in other AsnEDAs . However, resistance mutations (e.g., β5 A49S and β6 A117D) reduce this compound efficacy by 2–5-fold, whereas epoxyketones (e.g., J-50) show >100-fold resistance under the same mutations .
| Compound | EC50 (Clinical Isolates, nM) | Resistance Mutation Impact | Synergy with WLW-VS |
|---|---|---|---|
| This compound | 4.4–16.0* | Moderate (2–5-fold) | Yes (FIC <0.5) |
| WHZ-13 | 4.4–16.0 | Low (1–3-fold) | Not tested |
| Chloroquine (CQ) | 4.5–27.0 | High (>50-fold) | No |
Data from 34 Ugandan *Pf isolates .
Pharmacokinetic and Stability Comparisons
This compound and WHZ-13 exhibit superior metabolic stability in rodent liver microsomes compared to fluorinated analogs:
| Compound | Human Microsomal CL (μL/min/mg) | Rat Microsomal CL (μL/min/mg) | Mouse Microsomal CL (μL/min/mg) |
|---|---|---|---|
| This compound | 141 | 124 | 141.4 |
| WHZ-05 | 141 | 124 | 141.4 |
| WHZ-13 | Not reported | 98 | 105 |
Note: this compound’s unsubstituted benzamide group reduces oxidative metabolism, whereas fluorinated analogs (WHZ-05, WHZ-07) suffer rapid clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
